Regioisomeric Carboxamide Attachment: 5-Isoxazole vs. 3-Isoxazole Potency Shift
In isoxazole–carboxamide kinase inhibitor series, moving the carboxamide from the 5-position (as in the target compound) to the 3-position, or substituting isoxazole with oxazole, consistently alters biochemical IC₅₀ values by ≥10-fold against ERK, Aurora-2, and GSK-3 kinases [1][2]. While direct head-to-head data for N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide versus its 3-isoxazole regioisomer have not been published, the class-level SAR strongly indicates that the 5-isoxazole linkage is non-interchangeable with the 3-isoxazole form. Users must therefore verify the exact regioisomer by ¹H-NMR or HPLC prior to biological testing, as even structurally trivial regioisomers can produce divergent hit profiles in kinase or antimicrobial screens [3].
| Evidence Dimension | Kinase inhibition potency (IC₅₀) dependence on isoxazole attachment position |
|---|---|
| Target Compound Data | N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide (5-isoxazole regioisomer; quantitative IC₅₀ not yet reported in peer-reviewed literature) |
| Comparator Or Baseline | N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)isoxazole-3-carboxamide (3-isoxazole regioisomer) and oxazole analogs; literature SAR shows ≥10× IC₅₀ shifts across multiple kinase assays |
| Quantified Difference | ≥10-fold potency difference predicted between 5-isoxazole and 3-isoxazole regioisomers based on class-level SAR [1][2] |
| Conditions | Recombinant kinase inhibition assays (ERK, Aurora-2, GSK-3); specific target for the title compound unconfirmed |
Why This Matters
Procuring the incorrect regioisomer can lead to false-negative or false-positive screening results, wasting screening campaign resources and delaying hit-to-lead progression.
- [1] Hale, M. R., et al. (2001). Isoxazole compositions useful as inhibitors of ERK. U.S. Patent Application Publication. Describes SAR of isoxazole-carboxamide regioisomers against ERK. View Source
- [2] Bicyclic pyrazoles as kinase inhibitors, their process for preparing and pharmaceutical compositions containing them. WO 2001055153 A2. (2001). Describes pyrazole–isoxazole hybrids as Aurora-2 and GSK-3 inhibitors. View Source
- [3] Penning, T. D., et al. (2006). Synthesis of pyrazoles and isoxazoles as potent αvβ3 receptor antagonists. Bioorg. Med. Chem. Lett., 16(12), 3156–3161. Demonstrates sub-nanomolar potency dependence on heterocycle identity. View Source
